2-Chloro-5-fluoropyridine-3,4-diamine
Overview
Description
2-Chloro-5-fluoropyridine-3,4-diamine, also known as 2-CFPD, is an organic compound with a wide variety of applications in the fields of chemistry and biology. It is a derivative of pyridine, a heterocyclic aromatic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 2-CFPD is a colorless, odorless, and water-soluble compound with a molecular weight of 163.54 g/mol. It is a versatile molecule that can be used for a variety of purposes, including as a building block for organic synthesis, a reagent for chemical reactions, and a probe for biochemical studies.
Scientific Research Applications
Halogen-rich Intermediate for Synthesis
2-Chloro-5-fluoropyridine-3,4-diamine serves as a precursor in the synthesis of pentasubstituted pyridines through halogen dance reactions. These halopyridine isomers, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are valuable for their potential applications in medicinal chemistry due to their unique functionalization capabilities, allowing for a variety of chemical manipulations to generate compounds with desired functionalities (Wu et al., 2022).
Control of MLCT Excited-State Lifetimes
The compound is utilized in the study of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states in Iron(II) Polypyridines. Modifications with elements like fluorine, chlorine, or bromine on 2,2':6',2″-Terpyridyl (tpy) ligands have shown to influence the spin states and MLCT lifetimes, which are crucial for understanding the dynamics of excited states in these complexes (Fatur et al., 2017).
Synthesis and Isolation of Novel Compounds
Through chemical synthesis processes involving 2-Chloro-5-fluoropyridine-3,4-diamine, researchers have successfully isolated novel compounds such as difluoroboryl imidate. These compounds are of interest for further chemical studies due to their unique structures and potential chemical reactivity (Hand & Baker, 1989).
Factors Governing Nucleophilic Substitutions
The reactivity of 2-Chloro-5-fluoropyridine-3,4-diamine towards various nucleophiles has been investigated to understand the factors that govern nucleophilic aromatic substitutions. Such studies help in predicting reaction outcomes based on substituent effects, facilitating the design of targeted synthetic pathways for complex molecules (Schlosser & Rausis, 2005).
Luminescent Metalloreceptors
The synthesis and characterization of luminescent metalloreceptors incorporating 2-Chloro-5-fluoropyridine-3,4-diamine derivatives demonstrate the compound's utility in developing sensors for ion detection. These studies contribute to the design of materials with specific optical properties for applications in sensing and imaging (Patra et al., 2010).
properties
IUPAC Name |
2-chloro-5-fluoropyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULFTVHYISNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624364 | |
Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine-3,4-diamine | |
CAS RN |
405230-93-5 | |
Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.